Regorafenib

Description

Properties

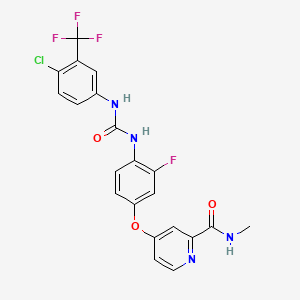

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226441 | |

| Record name | Regorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Regorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

755037-03-7, 1019206-88-2 | |

| Record name | Regorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Regorafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Regorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Regorafenib hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGORAFENIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Regorafenib in Colorectal Cancer: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) that has progressed after standard therapies.[1][2] Its efficacy stems from a multi-pronged mechanism of action that simultaneously targets key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[3][4] By inhibiting a broad spectrum of kinases, this compound disrupts the signaling cascades that drive tumor growth, vascularization, and survival. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways it modulates.

Core Mechanism of Action: A Multi-Targeted Approach

This compound is a small molecule inhibitor that targets multiple membrane-bound and intracellular kinases.[3] Its anti-tumor activity is not due to the inhibition of a single target but rather the collective blockade of several pathological processes.[4] The core mechanism can be categorized into four main areas:

-

Anti-Angiogenesis: this compound potently inhibits key drivers of angiogenesis, the formation of new blood vessels essential for tumor growth. It targets Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3) and the angiopoietin-1 receptor, Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2).[2][4] By blocking these receptors, it hampers the tumor's ability to develop a blood supply, thereby starving it of essential nutrients and oxygen.[5]

-

Anti-Oncogenesis & Proliferation: The drug directly targets oncogenic kinases that drive cancer cell proliferation and survival. These include KIT, RET, RAF-1, BRAF, and BRAFV600E, which are components of intracellular signaling cascades like the RAS/RAF/MEK/ERK pathway.[2][4][6] Inhibition of these pathways can halt cell cycle progression and promote apoptosis.[7][8]

-

Anti-Metastasis: The metastatic spread of cancer is addressed by inhibiting kinases such as VEGFR3, which is involved in lymphangiogenesis, and stromal kinases like Platelet-Derived Growth Factor Receptors (PDGFR-β) and Fibroblast Growth Factor Receptors (FGFR).[2][3]

-

Tumor Microenvironment Modulation: this compound influences the tumor microenvironment (TME) by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R).[4][6] CSF1R is crucial for the proliferation and function of tumor-associated macrophages (TAMs), which typically promote an immunosuppressive environment.[3] By targeting CSF1R, this compound may help to enhance anti-tumor immunity.[4]

Signaling Pathways Targeted by this compound

This compound's efficacy is rooted in its ability to disrupt multiple critical signaling pathways. The following sections detail these pathways and are accompanied by visual diagrams.

Anti-Angiogenic Pathways: VEGFR and TIE2 Signaling

This compound's primary anti-angiogenic effect comes from its dual inhibition of VEGFR and TIE2 signaling. The VEGF pathway is a central regulator of new blood vessel formation, while the Angiopoietin/TIE2 axis is critical for vessel maturation and stability.[3][4] this compound's blockade of both pathways provides a more comprehensive anti-angiogenic strategy compared to agents that only target VEGF, potentially overcoming resistance mechanisms related to ANG2 upregulation.[4]

Stromal and Oncogenic Pathways: PDGFR & FGFR Signaling

PDGF and FGF signaling pathways are implicated in tumor growth, invasion, and angiogenesis.[9][10] They also represent potential escape pathways when tumors develop resistance to anti-VEGF therapies.[3] By co-targeting PDGFR and FGFR, this compound can inhibit the growth of pericytes and stromal cells, further disrupting the tumor vasculature and potentially overcoming resistance.[3][4]

Oncogenic Pathways: RAF/MEK/ERK Signaling

The RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression, promoting cell proliferation and preventing apoptosis.[8][] This pathway is frequently hyperactivated in colorectal cancer due to mutations in genes like BRAF or upstream activators.[] this compound inhibits both wild-type and mutant forms of BRAF as well as RAF-1, directly blocking this key oncogenic driver.[2][6]

Oncogenic Pathways: KIT and RET Signaling

c-KIT and RET are proto-oncogenic receptor tyrosine kinases.[12][13] While their roles in colorectal cancer are less universal than in other cancers like GIST or thyroid cancer, their aberrant activation can contribute to tumor development and progression.[12][14] Dysregulated c-KIT signaling can promote cell proliferation, survival, and migration.[12][13] this compound's inhibition of these kinases adds to its broad anti-oncogenic profile.[2]

Quantitative Data Summary

The multi-kinase activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its inhibitory potency and clinical efficacy.

Table 1: In Vitro Biochemical Kinase Inhibition by this compound

| Kinase Target | Target Class | IC50 (nM/L) |

| c-KIT | Oncogenic RTK | 1.5 - 7 |

| RET | Oncogenic RTK | 1.5 - 7 |

| c-RAF/RAF-1 | Intracellular Kinase | 2.5 - 28 |

| BRAFV600E | Intracellular Kinase | 2.5 - 28 |

| VEGFR-1 | Angiogenic RTK | 4.2 - 311 |

| VEGFR-2 | Angiogenic RTK | 4.2 - 311 |

| VEGFR-3 | Angiogenic RTK | 4.2 - 311 |

| TIE-2 | Angiogenic RTK | 4.2 - 311 |

| PDGFR-β | Stromal RTK | 22 - 202 |

| FGFR-1 | Stromal RTK | 22 - 202 |

| (Data sourced from reference[15]) |

Table 2: In Vitro Anti-Proliferative Activity of this compound in Cell Lines

| Cell Line / Type | Condition | IC50 | Reference |

| Panel of 19 human CRC cell lines | - | 2,600 - 10,000 nM/L | [15][16] |

| HCT-116 (CRC) | - | 3,000 nM/L (3 µM) | [6] |

| SW480 (CRC) | - | 5,500 nM/L (5.5 µM) | [6] |

| Caco-2 (CRC) | - | 5,000 nM/L (5 µM) | [6] |

| SW620 (CRC, KRASG12V) | - | 970 - 3,270 nM/L | [15] |

| Colo-205 (CRC, BRAFV600E) | - | 970 - 3,270 nM/L | [15] |

| HUVECs | VEGF-stimulated | ~3 nM/L | [15][17] |

| HUVECs | FGF2-stimulated | 127 nM/L | [15] |

| HAoSMCs | PDGF-BB-stimulated | 146 nM/L | [15] |

| (IC50 values converted to nM/L for consistency where applicable) |

Table 3: Efficacy of this compound in Phase III Clinical Trials for mCRC

| Trial Name | Patient Population | Treatment Arm | Placebo Arm | Hazard Ratio (HR) for OS | Reference |

| CORRECT | Heavily pre-treated mCRC | Median OS: 6.4 monthsMedian PFS: 1.9 months | Median OS: 5.0 monthsMedian PFS: 1.7 months | 0.77 | [2][4] |

| CONCUR | Asian mCRC patients | Median OS: 8.8 monthsMedian PFS: 3.2 months | Median OS: 6.3 monthsMedian PFS: 1.7 months | 0.55 | [2][4] |

| (OS = Overall Survival; PFS = Progression-Free Survival) |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized preclinical assays. Detailed methodologies for three key experimental types are provided below.

Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a generic, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reconstitute the recombinant kinase of interest (e.g., VEGFR-2, BRAF) in kinase buffer to a working concentration (e.g., 2-5 nM).

-

Prepare a substrate solution containing a specific peptide substrate and ATP (at its Km concentration) in kinase buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection and Analysis:

-

Stop the reaction and quantify kinase activity by adding a detection reagent. For example, using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Cell Proliferation (MTT) Assay

This protocol details the measurement of this compound's anti-proliferative effects on colorectal cancer cell lines using an MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay.

-

Cell Plating:

-

Harvest colorectal cancer cells (e.g., HCT-116, SW480) during their logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a 2X serial dilution of this compound in culture medium from a high concentration stock (e.g., starting from 40 µM).

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or medium with vehicle (DMSO) for control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Reduction and Solubilization:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours (or overnight) with gentle shaking to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

-

Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting to a dose-response curve.

-

Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of colorectal cancer.

-

Model Establishment:

-

Patient-derived colorectal tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NU/NU mice).

-

Tumors are allowed to grow, and their volume is measured 2-3 times weekly with calipers (Volume = 0.5 x Length x Width²).

-

When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

The control group receives a vehicle solution (e.g., a mix of Cremophor EL, ethanol, and water) daily via oral gavage (p.o.).

-

The treatment group receives this compound, formulated in the vehicle, daily via oral gavage at a specified dose (e.g., 10 mg/kg).[18]

-

Treatment continues for a defined period, typically 21-28 days.

-

Animal body weight and tumor volume are monitored throughout the study to assess toxicity and efficacy.

-

-

Endpoint Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Tumors are excised, weighed, and photographed.

-

The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups.

-

Tumor tissue may be flash-frozen for western blot analysis (e.g., to measure pERK levels) or fixed in formalin for immunohistochemistry (e.g., to assess microvessel density via CD31 staining).

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed anti-tumor effects.

-

Conclusion

The mechanism of action of this compound in colorectal cancer is complex and multifaceted, providing a clear rationale for its use in patients who have progressed on other therapies. By simultaneously inhibiting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, this compound effectively disrupts the fundamental processes that drive tumor progression. Its broad-spectrum activity offers an advantage in a heterogeneous disease like colorectal cancer and provides a foundation for future investigations into rational combination therapies. This guide summarizes the core molecular interactions, signaling consequences, and preclinical and clinical validation of this compound's unique therapeutic profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - NCI [dctd.cancer.gov]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet-derived growth factor signaling in human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]

- 15. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. This compound (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Regorafenib in Hepatocellular Carcinoma: A Technical Guide to its Molecular Targets

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Regorafenib is an oral multi-kinase inhibitor (MKI) that has demonstrated a significant survival advantage as a second-line therapy for patients with unresectable hepatocellular carcinoma (HCC) who have progressed on sorafenib treatment.[1] Its efficacy stems from a broad spectrum of activity against various protein kinases involved in key cancer-related processes, including angiogenesis, oncogenesis, metastasis, and modulation of the tumor microenvironment.[2][3] This technical guide provides an in-depth analysis of the molecular targets of this compound in HCC, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.

Mechanism of Action

This compound functions by blocking multiple protein kinases, thereby disrupting several signaling cascades essential for tumor growth and survival.[3] Unlike its predecessor sorafenib, from which it differs by only a single fluorine atom, this compound possesses a wider kinase inhibitory profile.[1] Its mechanism of action can be broadly categorized into the inhibition of:

-

Angiogenesis and Stromal Regulation: Targeting receptors crucial for the formation of new blood vessels and the maintenance of the tumor stroma.

-

Oncogenesis: Directly inhibiting kinases that drive cancer cell proliferation and survival.

-

Tumor Microenvironment and Immunity: Modulating immune cells within the tumor microenvironment to enhance anti-tumor responses.[1][4]

Key Molecular Targets and Signaling Pathways

This compound's anti-tumor activity is the result of its simultaneous inhibition of multiple signaling pathways.

Inhibition of Angiogenesis and Stromal Targets

A primary mechanism of this compound is its potent anti-angiogenic effect. It targets several receptor tyrosine kinases (RTKs) critical for vasculogenesis and the maintenance of the tumor stroma.[5]

-

VEGFR (Vascular Endothelial Growth Factor Receptors) 1, 2, & 3: Inhibition of VEGFRs blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby limiting the tumor's blood supply.[3]

-

TIE2 (Tyrosine kinase with Ig and EGF homology domains): A target not inhibited by sorafenib, TIE2 is the receptor for angiopoietins and plays a vital role in vessel maturation and stability.[6] Dual blockade of VEGFR and TIE2 pathways may produce a more significant anti-angiogenic effect.[4]

-

PDGFR (Platelet-Derived Growth Factor Receptors): PDGFR signaling is involved in the recruitment of pericytes and the formation of tumor stroma.[5] Inhibition of PDGFR-β disrupts these supportive structures.

-

FGFR (Fibroblast Growth Factor Receptors): FGFRs are also implicated in angiogenesis and tumor cell proliferation.[7] this compound's activity against FGFR1 and FGFR2 contributes to its overall anti-tumor effect.[4][7]

Inhibition of Oncogenic Pathways

This compound directly targets kinases within pathways that promote the proliferation and survival of cancer cells.

-

RAF/MEK/ERK Pathway: This is a central signaling cascade that regulates cell growth and division. This compound inhibits both c-RAF (RAF-1) and B-RAF (including the B-RAF V600E mutant), preventing the downstream phosphorylation of MEK and ERK and thereby halting the cell cycle and inducing apoptosis.[1][8]

-

Other Oncogenic RTKs: The drug also shows activity against KIT and RET, oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of thyroid cancer, which may also be relevant in subsets of HCC.[2]

References

- 1. Experience with this compound in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | STIVARGA® (this compound) Global HCP Website [stivarga.com]

- 6. The Role of this compound in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGFR2 amplification is predictive of sensitivity to this compound in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR bypass activation mediates acquired resistance to this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Regorafenib in Gastrointestinal Stromal Tumors: A Technical Guide to Signaling Pathways and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1] These mutations lead to constitutive activation of receptor tyrosine kinases (RTKs), promoting uncontrolled cell proliferation and survival through downstream signaling cascades. While tyrosine kinase inhibitors (TKIs) like imatinib and sunitinib have revolutionized GIST treatment, resistance inevitably develops, necessitating further lines of therapy.[1][2]

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor approved for patients with advanced GIST who have progressed on or are intolerant to imatinib and sunitinib.[3][4] Its efficacy stems from its ability to target a broad spectrum of kinases involved in oncogenesis, angiogenesis, and the tumor microenvironment.[1][5] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound in GIST, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Signaling Pathways Targeted by this compound in GIST

This compound exerts its anti-tumor effects in GIST by inhibiting several key signaling pathways crucial for tumor growth, proliferation, and survival. The primary targets include the KIT and PDGFRA pathways, as well as pathways involved in angiogenesis.

Inhibition of KIT and PDGFRA Signaling

The constitutive activation of KIT or PDGFRA is the central oncogenic driver in the majority of GISTs.[1] this compound directly inhibits the kinase activity of both wild-type and mutant forms of KIT and PDGFRA.[5][6] This blockade prevents the autophosphorylation of the receptors, thereby inhibiting the activation of downstream signaling cascades.[6][7] The two major downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][8]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation. By inhibiting KIT/PDGFRA, this compound prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[6][9] The inactivation of this pathway leads to cell cycle arrest and reduced tumor cell proliferation.[10]

-

PI3K/AKT/mTOR Pathway: This pathway is essential for cell survival, growth, and metabolism. Inhibition of KIT/PDGFRA by this compound leads to the deactivation of PI3K, preventing the phosphorylation of AKT and the subsequent activation of mTOR.[5][11] This results in the induction of apoptosis and inhibition of protein synthesis and cell growth.

Anti-Angiogenic Effects

GISTs are often highly vascularized tumors, and angiogenesis plays a crucial role in their growth and metastasis.[12] this compound is a potent inhibitor of key angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[1][6]

-

VEGFR Signaling: By blocking VEGFRs, this compound inhibits the proliferation and migration of endothelial cells, leading to a reduction in tumor microvessel density and suppression of new blood vessel formation.[1][6]

-

TIE2 Signaling: Inhibition of TIE2, another critical receptor in angiogenesis and vessel maturation, further contributes to the anti-angiogenic effects of this compound.[1]

Inhibition of Other Pro-Oncogenic Kinases

This compound's broad-spectrum activity extends to other kinases that can contribute to GIST pathogenesis and resistance, including Fibroblast Growth Factor Receptor (FGFR) and BRAF.[1][5]

-

FGFR Signaling: The FGF/FGFR pathway has been implicated as a potential escape mechanism in GIST.[7] this compound's inhibition of FGFR can counteract this resistance pathway.[1]

-

BRAF Signaling: While less common in GIST, BRAF mutations can occur and drive tumor growth. This compound's ability to inhibit both wild-type and mutant BRAF provides an additional anti-tumor mechanism.[1][6]

Quantitative Data on this compound's Efficacy and Potency

The clinical efficacy and in vitro potency of this compound in GIST have been demonstrated in multiple studies.

Clinical Trial Data

Table 1: Efficacy of this compound in the Phase III GRID Trial [13][14]

| Endpoint | This compound (n=133) | Placebo (n=66) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 4.8 months | 0.9 months | 0.27 (0.19–0.39) | < 0.0001 |

| Disease Control Rate (DCR) | 52.6% | 9.1% | - | < 0.0001 |

Table 2: Efficacy of this compound in a Phase II Trial [3][4][15]

| Endpoint | Result |

| Clinical Benefit Rate (CBR) | 79% |

| Median Progression-Free Survival (PFS) | 10.0 months |

| Median Overall Survival (OS) | 25.0 months |

In Vitro Kinase Inhibitory Activity

Table 3: IC50 Values of this compound Against Key Kinases [12][16][17][18]

| Kinase | IC50 (nM) |

| RET | 1.5 |

| Raf-1 | 2.5 |

| VEGFR2 | 4.2 |

| KIT | 7 |

| VEGFR1 | 13 |

| PDGFRβ | 22 |

| BRAF | 28 |

| VEGFR3 | 46 |

| FGFR | 202 |

| TIE2 | 311 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound in GIST.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various kinases.

-

Methodology: Recombinant kinase domains (e.g., VEGFR2, PDGFRβ, Raf-1) are used in in vitro kinase assays. The assays are typically performed at a fixed concentration of this compound (e.g., 1 µM) for initial screening. For IC50 determination, serially diluted this compound is incubated with the kinase and a suitable substrate. Kinase activity is measured, often using a homogeneous time-resolved fluorescence (HTRF) assay.[17][19]

Cell Viability/Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on GIST cell lines.

-

Methodology: GIST cell lines (e.g., GIST-T1, GIST882) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of this compound concentrations (e.g., 5 nM to 10 µM) for a specified duration (e.g., 96 hours). Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]

Western Blotting for Signaling Pathway Analysis

-

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in signaling pathways.

-

Methodology: GIST cells are treated with this compound for a defined period. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., KIT, AKT, ERK). Following incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.[20][21]

GIST Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor activity of this compound.

-

Methodology: Patient-derived GIST tissue or GIST cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice). Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a defined dose and schedule (e.g., 10-30 mg/kg, daily). Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for further analysis.[22][23]

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

-

Secondary Mutations in KIT/PDGFRA: While this compound is active against many primary and secondary KIT mutations, the emergence of new mutations, particularly in the activation loop (exons 17 and 18), can confer resistance.[2][24]

-

Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can bypass the this compound-induced blockade. This can include the activation of other receptor tyrosine kinases, such as MET, or the downstream activation of pathways like PI3K/AKT.[11][25]

-

Tumor Heterogeneity: GISTs can be heterogeneous, with different clones harboring distinct mutations. Treatment with this compound may select for pre-existing resistant clones.[11][24]

Conclusion

This compound is a valuable therapeutic agent for advanced GIST that has progressed on standard therapies. Its multi-targeted mechanism of action, encompassing the inhibition of key oncogenic drivers like KIT and PDGFRA, as well as crucial angiogenic pathways, provides a robust anti-tumor effect. A thorough understanding of its intricate interactions with cellular signaling pathways, supported by quantitative data and established experimental protocols, is paramount for the continued development of novel therapeutic strategies and the optimization of treatment for patients with GIST. Further research into the mechanisms of resistance will be critical in designing rational combination therapies to prolong the clinical benefit of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term follow-up results of the multicenter phase II trial of this compound in patients with metastatic and/or unresectable GI stromal tumor after failure of standard tyrosine kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting gastrointestinal stromal tumors: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase II trial of this compound in patients with metastatic and/or a unresectable gastrointestinal stromal tumor harboring secondary mutations of exon 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hematologyandoncology.net [hematologyandoncology.net]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. apexbt.com [apexbt.com]

- 13. Efficacy Data in GRID Trial | STIVARGA® (this compound) | HCP [stivargahcp.com]

- 14. This compound for advanced gastrointestinal stromal tumors following imatinib and sunitinib treatment: a subgroup analysis evaluating Japanese patients in the phase III GRID trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound for GIST · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broad spectrum of this compound activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of resistance to a PI3K inhibitor in gastrointestinal stromal tumors: an omic approach to identify novel druggable targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antitumor Activity of Regorafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of the oral multikinase inhibitor, regorafenib. It consolidates key findings on its mechanism of action, in vitro potency, and in vivo efficacy across various cancer models. The information is presented through structured data tables, detailed experimental protocols, and visualizations of critical signaling pathways and workflows to support further research and development.

Core Mechanism of Action

This compound is a potent small-molecule inhibitor of multiple protein kinases involved in critical cancer-related processes, including angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[1][2] Its broad-spectrum activity is central to its antitumor effects. Preclinical studies have identified its principal targets as:

-

Angiogenic and Stromal Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR-β), and Fibroblast Growth Factor Receptor (FGFR).[1][3][4]

-

Oncogenic Kinases: KIT, RET, RAF-1, wild-type BRAF, and BRAFV600E.[3][5]

-

Immunomodulatory Kinases: Colony-Stimulating Factor 1 Receptor (CSF1R).[6]

By simultaneously blocking these pathways, this compound exerts a multi-pronged attack on tumor growth, proliferation, metastasis, and the tumor vasculature.[3][7]

In Vitro Antitumor Activity

This compound demonstrates potent antiproliferative and antiangiogenic activity in a wide range of in vitro models. Its effects are observed in both tumor and endothelial cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

| Cell Line Type | Specific Cell Lines | IC₅₀ Range (µmol/L) | Key Findings |

| Human Colorectal Cancer (CRC) | Panel of 25 cell lines | 2.6 - 10.0 | Inhibited proliferation in 19 of 25 CRC cell lines, with activity reflecting patient plasma Cₘₐₓ.[1][5] |

| Colo-205 (BRAFV600E) | 0.97 - 3.27 | Demonstrates activity irrespective of BRAF or KRAS mutation status.[5] | |

| SW620 (KRASG12V) | 0.97 - 3.27 | Activity is independent of common oncogenic driver mutations in CRC.[5] | |

| Human Endothelial Cells | HUVEC (VEGF-stimulated) | ~0.003 | Potent inhibition of endothelial cell proliferation, highlighting strong antiangiogenic potential.[5] |

| HUVEC (FGF2-stimulated) | ~0.127 | Inhibition of FGF-driven proliferation.[5] | |

| Human Osteosarcoma Smooth Muscle | HAoSMC (PDGF-stimulated) | ~0.146 | Demonstrates inhibition of stromal cell types involved in the tumor microenvironment.[5] |

Table 2: In Vitro Kinase Inhibition Profile of this compound (IC₅₀ Values)

| Kinase Target | IC₅₀ (nmol/L) | Kinase Family |

| c-KIT | 1.5 | Oncogenic RTK |

| c-RAF/RAF-1 | 2.5 | Intracellular Signaling |

| VEGFR-1 | 4.2 | Angiogenic RTK |

| RET | 7.0 | Oncogenic RTK |

| VEGFR-2 | 4 - 16 | Angiogenic RTK |

| VEGFR-3 | 4 - 16 | Angiogenic RTK |

| PDGFR-β | 22 | Stromal RTK |

| BRAFV600E | 28 | Intracellular Signaling |

| FGFR1 | 202 | Stromal RTK |

| TIE-2 | 311 | Angiogenic RTK |

| Source: Data compiled from biochemical assays.[5] |

In Vivo Antitumor Efficacy

This compound demonstrates significant tumor growth inhibition and antimetastatic activity across numerous preclinical xenograft models, including patient-derived xenografts (PDX), which are considered more clinically relevant.

Table 3: Summary of In Vivo Efficacy in Preclinical Xenograft Models

| Cancer Type | Model Type | This compound Dose (mg/kg/day) | Key Efficacy Outcomes |

| Colorectal Cancer (CRC) | Patient-Derived Xenografts (PDX) | 10 | Markedly slowed tumor growth in 5 of 7 PDX models.[1][8] When combined with irinotecan, significantly delayed tumor growth in 4 models.[1] |

| Orthotopic Metastasis Model (CT26) | 30 | Completely suppressed tumor growth and prevented the formation of liver metastases.[7] Showed superior activity to the VEGFR2-specific antibody DC101.[7] | |

| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenografts (PDX) | 10 | Significant tumor growth inhibition (TGI) in 8 of 10 HCC-PDX models.[6][9][10] Showed superior response compared to sorafenib in 4 of these models.[6][10] |

| Orthotopic Hepatoma Model (H129) | 10 | Significantly improved median survival to 36 days vs. 27 days for vehicle (p=0.0269).[6][9] Sorafenib did not produce a statistically significant survival benefit in this model.[6][9] | |

| Gastric Cancer | Patient-Derived Xenografts (PDX) | 10 | Significantly inhibited tumor growth in all 8 PDX models tested (72% to 96% inhibition; p < 0.01).[11] |

| Pediatric Sarcomas | Osteosarcoma, Rhabdomyosarcoma, Ewing Sarcoma PDX | Not Specified | Induced modest but pronounced slowing of tumor growth during the administration period.[12] |

Key Experimental Protocols and Workflows

The preclinical evaluation of this compound involved a standardized set of in vitro and in vivo assays to characterize its activity.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Cell Plating: Tumor cells (e.g., CRC, HCC lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 10 µmol/L) or vehicle control for a specified period (typically 72 hours).

-

Viability Assessment: Cell viability is measured using reagents like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo®. The absorbance or luminescence, which correlates with the number of viable cells, is read using a plate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control wells, and IC₅₀ values are calculated using a nonlinear regression curve fit.[1]

-

-

Objective: To confirm this compound's inhibition of target kinase phosphorylation and downstream signaling pathways (e.g., RAF/MEK/ERK).

-

Methodology:

-

Cell Treatment: Cells, such as Human Umbilical Vascular Endothelial Cells (HUVECs), are serum-starved and then pre-treated with various concentrations of this compound.[1][8]

-

Stimulation: Cells are stimulated with a growth factor (e.g., VEGF-A) to induce phosphorylation of target receptors like VEGFR2.[1][8]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]

-

-

Objective: To evaluate the antitumor efficacy of this compound in a clinically relevant in vivo setting.

-

Methodology:

-

Model Establishment: Patient tumor tissue is implanted subcutaneously into immunocompromised mice (e.g., NMRI nu/nu or BALB/c nu/nu).[1][9]

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 60-140 mm³), mice are randomized into treatment and control groups.[1][9]

-

Treatment Administration: this compound is administered orally via gavage, typically at a dose of 10 mg/kg, once daily. The vehicle control group receives the formulation solution (e.g., 10% Transcutol, 10% Cremophor, 80% NaCl).[9]

-

Efficacy Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated at the end of the treatment period.[9]

-

Ex Vivo Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of angiogenesis (CD31) and proliferation (p-Histone H3).[1][11]

-

Conclusion

Preclinical data robustly demonstrate that this compound is a potent, orally active multikinase inhibitor with significant antitumor activity. Its efficacy stems from a broad-spectrum mechanism that includes potent antiangiogenic, antiproliferative, and antimetastatic effects. The consistent activity observed across a diverse range of in vitro and in vivo models, particularly patient-derived xenografts for colorectal, hepatocellular, and gastric cancers, provided a strong rationale for its successful clinical development.[1][6][11]

References

- 1. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of this compound in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular insight of this compound treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial in vivo testing of a multitarget kinase inhibitor, this compound, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

Regorafenib: A Technical Guide to its Pharmacology and Pharmacokinetics for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib is an oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the management of various solid tumors, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). Its mechanism of action is complex, targeting multiple signaling pathways involved in tumor progression, angiogenesis, and the tumor microenvironment. A thorough understanding of its pharmacological and pharmacokinetic profile is paramount for researchers and clinicians seeking to optimize its therapeutic potential and develop novel combination strategies. This technical guide provides an in-depth overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, kinase inhibitory profile, metabolic pathways, and key pharmacokinetic parameters. Detailed experimental protocols for preclinical evaluation and visualizations of critical pathways are also presented to facilitate further research and drug development efforts.

Pharmacology

This compound is a potent inhibitor of multiple protein kinases involved in critical cellular processes that are often dysregulated in cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Its anti-tumor activity stems from its ability to simultaneously block several signaling cascades that drive tumor growth, angiogenesis, and metastasis.

Mechanism of Action

This compound exerts its therapeutic effects by targeting a wide range of kinases, including those involved in:

-

Angiogenesis: It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, as well as TIE2, the receptor for angiopoietins.[2][8][12][18][20] This dual blockade of key angiogenic pathways disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.

-

Oncogenesis: this compound targets several proto-oncogenic kinases, including KIT, RET, RAF-1, and BRAF (both wild-type and V600E mutant).[8][12] By inhibiting these kinases, it can directly impede the proliferation and survival of tumor cells.

-

Tumor Microenvironment: The drug also inhibits Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial for the growth and maintenance of the tumor stroma.[8][12]

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of key kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) provide a measure of the drug's potency against its targets.

| Kinase Target | IC50 (nM) | Kd (nmol/L) |

| RET | 1.5 | 4.0 |

| c-RAF | 2.5 | 0.4 |

| VEGFR2 | 4.2 | 3.9 |

| c-KIT | 7 | 18 |

| VEGFR1 | 13 | 16 |

| PDGFRβ | 22 | 28 |

| BRAF | 28 | 1.9 |

| VEGFR3 | 46 | 13 |

| FGFR1 | - | 34 |

| TIE2 | 311 | 200 |

Data compiled from multiple sources.

Signaling Pathways

The multi-targeted nature of this compound leads to the simultaneous inhibition of several critical signaling pathways. The diagram below illustrates the key pathways affected by this compound.

References

- 1. Study Protocol of this compound Escalation for Colorectal Cancer (RECC): A Phase II Multicenter Clinical Trial of the Efficacy and Safety of this compound Dose Escalation Therapy as the Third or Fourth Line Therapy for Unresectable/Recurrent Colorectal Cancer [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. colossusproject.eu [colossusproject.eu]

- 6. Pharmacologic activity and pharmacokinetics of metabolites of this compound in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Randomized phase III trial of this compound in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multikinase inhibitor this compound inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of this compound in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Pharmacokinetic Study of the Interaction Between this compound and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of this compound: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of trough concentrations of this compound and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evolution of this compound from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Genesis of a Multi-Targeted Approach: A Technical Guide to the Discovery and Development of Regorafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (marketed as Stivarga®) is an oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the landscape of oncology.[1] Its development marked a strategic shift towards targeting multiple signaling pathways simultaneously involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[2] This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.

Discovery and Preclinical Development

This compound was developed by Bayer as a novel diphenylurea-based multi-kinase inhibitor.[3] Structurally similar to sorafenib, the addition of a fluorine atom to the central phenyl ring in this compound results in a distinct kinase inhibition profile and clinical activity.[4] The primary goal during its development was to create a potent inhibitor of various receptor tyrosine kinases (RTKs) that are crucial for tumor growth and vascularization.[3]

Mechanism of Action

This compound exerts its anti-tumor effects by blocking several key signaling pathways implicated in cancer progression.[5][6][7] Its targets can be broadly categorized into three groups:

-

Angiogenic Kinases: this compound potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and TIE2, which are critical for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[2]

-

Oncogenic Kinases: The drug targets key drivers of tumor cell proliferation and survival, including KIT, RET, RAF-1, and BRAF.[2]

-

Stromal and Microenvironment Kinases: this compound also inhibits Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are involved in the tumor stroma and microenvironment, further contributing to its anti-tumor activity.[2] It also shows immunomodulatory properties through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R).[7]

The simultaneous inhibition of these kinases leads to a multi-pronged attack on the tumor, affecting its growth, vascular supply, and interaction with its microenvironment.

Signaling Pathways

The multifaceted mechanism of action of this compound involves the disruption of several critical signaling cascades. The diagram below illustrates the key pathways targeted by the drug.

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Preclinical Efficacy

This compound demonstrates potent inhibitory activity against a range of kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference(s) |

| RET | 1.5 | [8][9] |

| Raf-1 | 2.5 | [8][9] |

| VEGFR2 | 4.2 | [8][9] |

| c-Kit | 7 | [8][9] |

| VEGFR1 | 13 | [8][9] |

| PDGFRβ | 22 | [8][9] |

| B-RAF | 28 | [8] |

| VEGFR3 | 46 | [8][9] |

| FGFR | 202 | [8] |

| Tie2 | 311 | [8] |

This compound has shown significant anti-tumor activity in various preclinical xenograft models. The table below summarizes the tumor growth inhibition observed in key studies.

| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference(s) |

| Colo-205 | Colorectal | 10 mg/kg/day, p.o. | ~75% at day 14 | |

| HT-29 | Colorectal | 10 mg/kg/day, p.o. | Significant reduction in tumor vascularity and perfusion | [10] |

| HCT116 (wild-type) | Colorectal | 30 mg/kg/day, p.o. | 70-90% | [11] |

| KM12SM (orthotopic) | Colorectal | Not specified | 45% | [12] |

| KM12SM + MSCs (orthotopic) | Colorectal | Not specified | 78% | [12] |

| CT26 (orthotopic) | Colorectal | 30 mg/kg/day, p.o. | Complete suppression | |

| Gastric Cancer PDX (8 models) | Gastric | 10 mg/kg/day, p.o. | 72-96% | [13] |

| H129 (orthotopic) | Hepatocellular | 10 mg/kg/day, p.o. | Significant survival benefit | [14][15][16] |

| HCC-PDX (8 of 10 models) | Hepatocellular | 10 mg/kg/day, p.o. | Significant | [14][15][16] |

| HLF-Cas9 | Hepatocellular | 20 mg/kg, p.o. | Significant | [17] |

Clinical Development

The clinical development of this compound has focused on patients with advanced, treatment-refractory cancers. Several pivotal Phase III trials have established its efficacy and safety in various solid tumors.

Clinical Trial Workflow

The general workflow for the pivotal Phase III clinical trials of this compound is depicted below.

Caption: Generalized workflow for this compound Phase III clinical trials.

Pivotal Clinical Trials

The efficacy of this compound has been demonstrated in several large-scale, randomized, double-blind, placebo-controlled Phase III trials.

| Trial Name | Cancer Type | Treatment vs. Control | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for OS | Reference(s) |

| CORRECT | Metastatic Colorectal Cancer (mCRC) | This compound + BSC vs. Placebo + BSC | 6.4 vs. 5.0 months | 1.9 vs. 1.7 months | 0.77 | [18][19][20] |

| CONCUR | mCRC (Asian population) | This compound + BSC vs. Placebo + BSC | 8.8 vs. 6.3 months | 3.2 vs. 1.7 months | 0.55 | [5][11] |

| RESORCE | Hepatocellular Carcinoma (HCC) | This compound + BSC vs. Placebo + BSC | 10.6 vs. 7.8 months | 3.1 vs. 1.5 months | 0.63 | [21] |

| GRID | Gastrointestinal Stromal Tumor (GIST) | This compound + BSC vs. Placebo + BSC | Not reached vs. Not reached (crossover) | 4.8 vs. 0.9 months | 0.77 (interim) | [12] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of this compound, based on common practices in the field.[22][23]

-

Reaction Setup: Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated in a kinase reaction buffer containing ATP and a suitable biotinylated peptide substrate.

-

Compound Incubation: Serially diluted this compound or a vehicle control (e.g., DMSO) is added to the kinase reaction mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay. In this assay, a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT/Crystal Violet)

This protocol describes a general procedure for assessing the effect of this compound on cancer cell proliferation.[22][24][25]

-

Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Crystal Violet Assay: Cells are fixed with a solution like glutaraldehyde and then stained with a crystal violet solution. After washing and drying, the incorporated dye is solubilized, and the absorbance is read.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

In Vivo Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[10][11][26][13][27][28]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: this compound is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 10-30 mg/kg/day). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The discovery and development of this compound represent a successful application of a multi-targeted strategy in cancer therapy. Its ability to inhibit key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment has translated into significant clinical benefits for patients with treatment-refractory cancers. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a robust foundation for its current use and future investigations into novel combinations and indications. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound - NCI [dctd.cancer.gov]

- 3. The preclinical development of this compound for the treatment of colorectal cancer | Semantic Scholar [semanticscholar.org]

- 4. The small molecule NLRP3 inhibitor RRx-001 potentiates this compound activity and attenuates this compound-induced toxicity in mice bearing human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Multikinase inhibitor this compound inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor activity of the multikinase inhibitor this compound in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumor effects of this compound and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy Data in CORRECT Trial | STIVARGA® (this compound) | HCP [stivargahcp.com]

- 20. onclive.com [onclive.com]

- 21. Randomized phase III trial of this compound in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. selleckchem.com [selleckchem.com]

- 24. This compound Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. This compound (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Regorafenib's Interaction with VEGFR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers. A key mechanism of its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of the structural and biochemical aspects of this compound's binding to VEGFR2. While a co-crystal structure of the this compound-VEGFR2 complex is not publicly available, this guide synthesizes data from biochemical assays, molecular modeling studies, and comparisons with structurally similar inhibitors to elucidate the binding mechanism. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also provided to support further research in this area.

Introduction to this compound and its Target, VEGFR2

This compound is a small molecule inhibitor that targets multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] One of its primary targets is VEGFR2, a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of VEGF-A.[1] Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] By inhibiting VEGFR2, this compound effectively disrupts this process, contributing to its anti-tumor activity.[4]

Quantitative Analysis of this compound's Inhibition of VEGFR2

The inhibitory potency of this compound against VEGFR2 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of VEGFR2 kinase activity and function.

| Assay Type | System | IC50 (nM) | Reference(s) |

| Biochemical Kinase Assay | Recombinant Murine VEGFR2 Kinase Domain | 4.2 | [5] |

| Cellular Autophosphorylation Assay | NIH-3T3 cells expressing VEGFR2 | 3 | [6] |

| Cellular Autophosphorylation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 4 - 16 | [4] |

| Cell Proliferation Assay | VEGF-stimulated HUVECs | ~3 | [6] |

Structural Insights into the this compound-VEGFR2 Interaction

As of the latest available data, a co-crystal structure of this compound in complex with VEGFR2 has not been deposited in the Protein Data Bank (PDB). However, insights into its binding mode can be derived from molecular docking studies and by comparison with the co-crystal structure of the structurally similar inhibitor, sorafenib, with VEGFR2 (PDB ID: 4ASD).[7]

This compound, like sorafenib, is classified as a type II kinase inhibitor.[1] This class of inhibitors binds to the 'DFG-out' conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This conformation exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors.[8]

Molecular docking studies suggest that this compound occupies the ATP-binding pocket of the VEGFR2 kinase domain.[9] Key interactions are predicted to involve:

-

Hinge Region: Hydrogen bonding with the backbone of Cys919 in the hinge region.

-

DFG Motif: Interactions with the 'DFG-out' conformation, particularly with Asp1046 and Phe1047.

-

Hydrophobic Pocket: The trifluoromethylphenyl moiety of this compound is predicted to extend into the hydrophobic pocket created by the DFG-out conformation.

The structural similarity between this compound and sorafenib, particularly the bi-aryl urea moiety, suggests a conserved binding mode targeting the hinge region and the hydrophobic back pocket.[7][10] The additional fluorine atom in this compound's central phenyl ring may contribute to its distinct kinase inhibition profile.[1]

VEGFR2 Signaling Pathway and Inhibition by this compound

The binding of this compound to the ATP-binding site of the VEGFR2 kinase domain prevents the transfer of phosphate from ATP to tyrosine residues in the receptor's cytoplasmic tail. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, thereby abrogating the pro-angiogenic signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and VEGFR2.

VEGFR2 Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified VEGFR2 kinase domain.

Reagents and Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar) for detection

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the VEGFR2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of VEGFR2 Phosphorylation

This cell-based assay assesses the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR2 in endothelial cells.

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (pY1175), anti-total-VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-